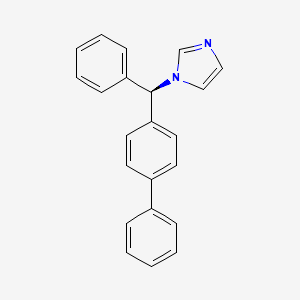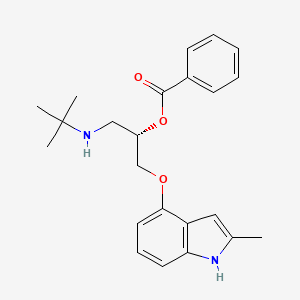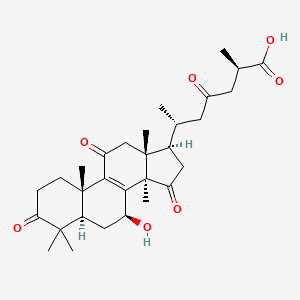
ガノデリック酸C1
概要
説明
Ganoderic acid C1 is a triterpenoid.
Ganoderic acid C1 is a natural product found in Ganoderma lucidum with data available.
科学的研究の応用
薬理学的開発
ガノデリック酸C1は、霊芝から抽出されたトリテルペンであり、その幅広い薬理作用から広範囲にわたる研究の対象となっています . This compoundは、抗腫瘍、抗転移、その他の治療効果を含む多様な生物活性のために、新規薬剤開発のための貴重な資源となっています .
心臓血管系の健康
研究では、this compoundはアンジオテンシン変換酵素 (ACE) を阻害することで血圧を低下させることが示されています . この応用は、高血圧症や心臓血管疾患の世界的な有病率を考慮すると特に重要です。
抗ウイルス研究
This compoundは、ウイルスの複製に不可欠なHIV-1プロテアーゼの阻害剤として同定されています . これは、HIVの治療または予防における潜在的な応用を示唆し、この化合物の薬効に別の層を追加しています。
がん研究
This compoundは、マウスLewis肺癌細胞の増殖を抑制することが判明しています . これは、特に癌細胞増殖のメカニズムを理解し、治療のための新しい道を模索することにおける、がん研究における潜在的な使用を指し示しています。
炎症と免疫学
This compoundは、細胞におけるLPS誘発NF-κBリン酸化とTNF-α産生を阻害する能力を示しました . これは、炎症過程と免疫応答の研究における潜在的な役割を示しており、さまざまな炎症性疾患に対する新しい治療法につながる可能性があります。
バイオテクノロジーによる生産
This compoundとその誘導体の生合成は、バイオテクノロジー研究の焦点となっています。 これらの化合物のより効率的な生産方法につながる可能性のある、新規ガノデリック酸を生成するために、霊芝からの遺伝子をサッカロミセス・セレビシエで発現させる取り組みが行われています .
作用機序
Target of Action
Ganoderic acid C1 (GAC1) is a lanostane triterpenoid isolated from Ganoderma lucidum . It primarily targets neutrophils and TNF-α production in murine macrophages . It has also been found to target IL-1R1 , disrupting the binding of IL-1β to IL-1R1 in cancer cells .
Mode of Action
GAC1 exhibits marked anti-inflammatory activities by inhibiting the generation of reactive oxygen species (ROS) and the expression of p21 and p16 proteins . It also suppresses TNF-α production . In cancer cells, GAC1 inhibits the binding of IL-1β to IL-1R1 .
Biochemical Pathways
GAC1 is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .
Pharmacokinetics
While specific pharmacokinetic data for GAC1 is limited, a study on a related compound, ganoderic acid H, showed that it reached its maximum plasma concentration within two hours and sustained a quantifiable amount up to 12 hours with a low elimination rate . This suggests that GAC1 may have similar ADME properties.
Result of Action
GAC1 has been shown to significantly reduce pulmonary inflammation and airway neutrophilia . It also inhibits TNF-α, IL-4, and IL-5 levels . Furthermore, GAC1 has been shown to lower blood pressure through inhibiting the angiotensin-converting enzyme .
Action Environment
The action of GAC1 can be influenced by environmental factors. For instance, the production of GAC1 in Ganoderma lucidum requires specific cultivation conditions . Additionally, the efficacy of GAC1 in treating neutrophil-dominant, steroid-resistant asthma was demonstrated in a murine model , suggesting that the in vivo environment can influence the compound’s action and efficacy.
Safety and Hazards
Ganoderic acid C1 is for R&D use only. It is not for medicinal, household or other use . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Ganoderic acid C1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Ganoderic acid C1 inhibits angiotensin-converting enzyme (ACE) with an IC50 value of 745 µM . Additionally, it inhibits HIV-1 protease with an IC50 value of 180 µM . Ganoderic acid C1 also suppresses the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Ganoderic acid C1 exerts significant effects on various cell types and cellular processes. It has been shown to reduce the proliferation of murine Lewis lung carcinoma cells . In human lung epithelial cells (NCI-H292), Ganoderic acid C1 decreases the expression of the MUC5AC gene and reduces the production of reactive oxygen species (ROS) . Furthermore, it inhibits the phosphorylation of NF-κB and the production of TNF-α in peripheral blood mononuclear cells (PBMCs) isolated from asthma patients . These effects indicate that Ganoderic acid C1 can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ganoderic acid C1 involves several key interactions at the molecular level. It binds to TNF-α with a binding energy of -10.8 kcal/mol, as demonstrated by molecular docking studies . Ganoderic acid C1 also inhibits the generation of ROS and the expression of p21 and p16 proteins . These interactions suggest that Ganoderic acid C1 exerts its effects through enzyme inhibition, modulation of gene expression, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ganoderic acid C1 have been observed to change over time. Chronic treatment with Ganoderic acid C1 significantly reduces pulmonary inflammation and airway neutrophilia in murine models . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ganoderic acid C1 vary with different dosages in animal models. In murine models of asthma, chronic treatment with Ganoderic acid C1 significantly reduces pulmonary inflammation and airway neutrophilia The threshold effects and potential toxic or adverse effects at high doses have not been fully elucidated
Metabolic Pathways
Ganoderic acid C1 is involved in the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate and involves several key enzymes, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . The regulation of Ganoderic acid C1 biosynthesis by environmental factors and signaling molecules has also been studied . These findings provide insights into the metabolic pathways and regulatory mechanisms associated with Ganoderic acid C1.
Transport and Distribution
Ganoderic acid C1 is transported and distributed within cells and tissues through various mechanisms. It is believed to be involved in the cytosolic pathway, where it interacts with signaling molecules such as ROS, Ca2+, and NO . These interactions may affect the localization and accumulation of Ganoderic acid C1 within specific cellular compartments
Subcellular Localization
The subcellular localization of Ganoderic acid C1 is primarily within the cytosol, where it participates in the mevalonate pathway . The compound’s activity and function may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of Ganoderic acid C1 is essential for elucidating its role in cellular processes and therapeutic applications.
特性
IUPAC Name |
(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGSCZIHGRVAV-NJNFCIENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915031 | |
| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95311-97-0, 108340-60-9 | |
| Record name | Ganoderic acid C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODERIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the anti-inflammatory effects of Ganoderic acid C1 (GAC1) and its potential mechanism of action?
A1: [, ] Studies indicate that GAC1 exhibits anti-inflammatory effects, particularly in the context of Crohn's disease and asthma. In vitro studies using human cell lines and primary cells from patients revealed that GAC1 can suppress the production of pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-4, IL-5, and IL-17A. The mechanism underlying these effects appears to involve the downregulation of the NF-κB signaling pathway, a key regulator of inflammation []. Specifically, GAC1 treatment was shown to block the activation of NF-κB in peripheral blood mononuclear cells (PBMCs) and inflamed colonic mucosa from Crohn's disease patients []. In a murine model of steroid-resistant, neutrophil-dominant asthma, GAC1 significantly reduced pulmonary inflammation and airway neutrophilia, while also inhibiting TNF-α, IL-4, and IL-5 levels [].
Q2: What is the chemical structure of GAC1?
A2: While a specific molecular formula and weight weren't explicitly stated in the provided abstracts, GAC1 is a lanostane-type triterpenoid. [, ] These compounds are characterized by a four-ring structure with various functional groups attached. For a precise molecular formula and weight, a deeper dive into the chemical literature specifically focused on GAC1 characterization would be needed.
Q3: Are there analytical methods for detecting and quantifying GAC1?
A3: [, ] Yes, high-performance liquid chromatography (HPLC) has been successfully employed to determine the content of GAC1 in various Ganoderma lucidum samples, including spore oil [] and fruiting bodies []. These methods typically utilize reversed-phase C18 columns and UV detection, often at a wavelength of 254 nm [].
Q4: Have there been studies looking at the geographical variation in GAC1 content within Ganoderma lucidum?
A4: [] Yes, a study investigating triterpenes in Ganoderma lucidum from 31 different geographical areas and under various cultivation conditions did find variation in triterpenoid content, including GAC1 []. This highlights the potential impact of origin and cultivation practices on the chemical composition of this medicinal mushroom.
Q5: Are there any other bioactive compounds found in Ganoderma lucidum alongside GAC1?
A6: [, ] Yes, Ganoderma lucidum is a rich source of bioactive compounds. Along with GAC1, other triterpenoids such as ganoderic acids A, B, G, H, ganoderenic acids A, B, D, lucidenic acids A, B, C, E2, L, N, P, as well as ganoderma alcohols like ganodermanonol, ganodermadiol, and ganodermanontriol have been isolated from this fungus [, ]. This diverse chemical profile contributes to the wide range of medicinal properties attributed to Ganoderma lucidum.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


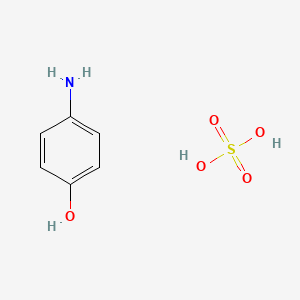
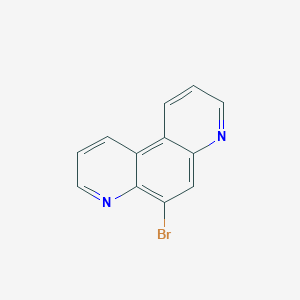
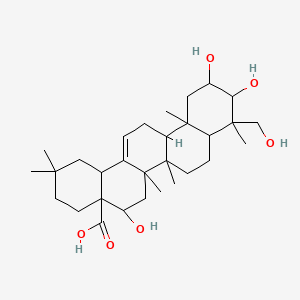
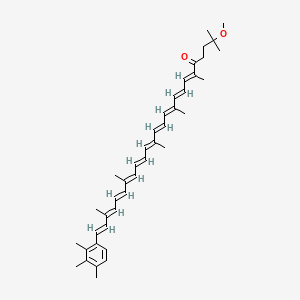
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
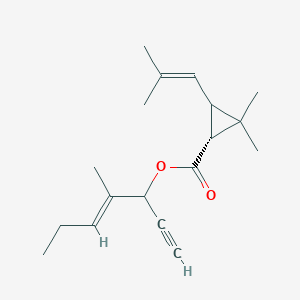
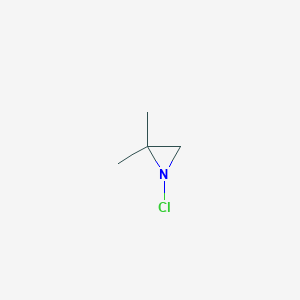

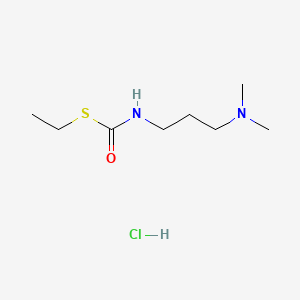
![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)
![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)

